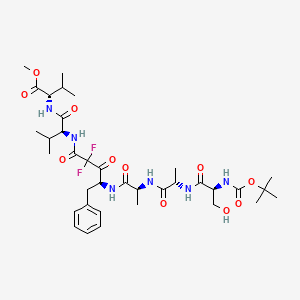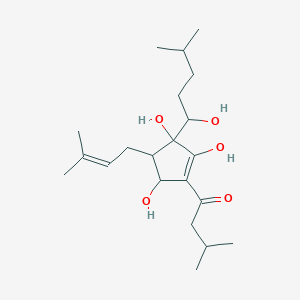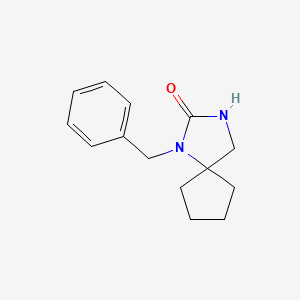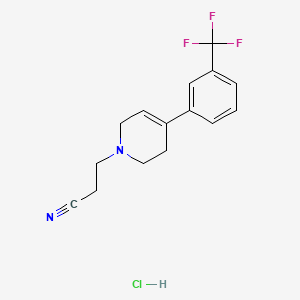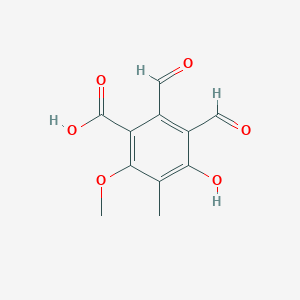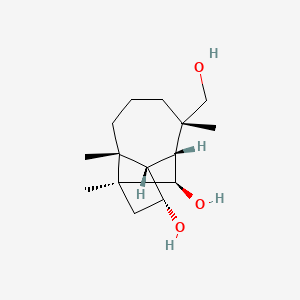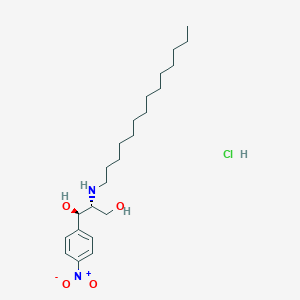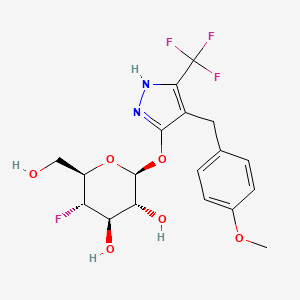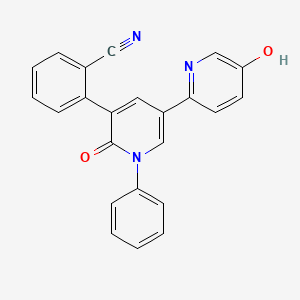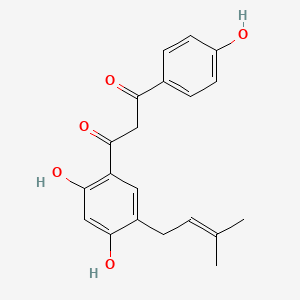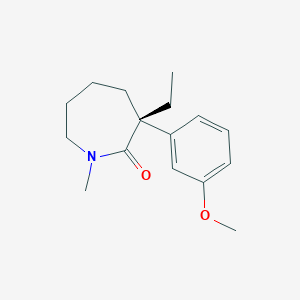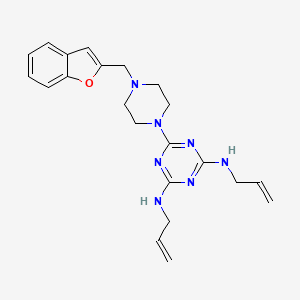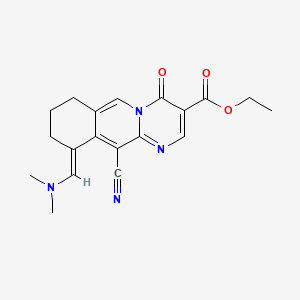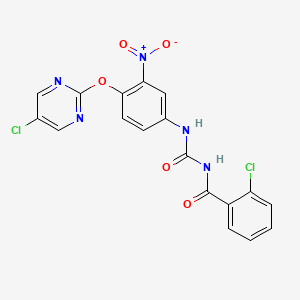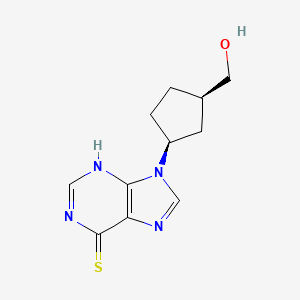
Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- is a complex organic compound that combines a cyclopentane ring with a methanol group and a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- typically involves multiple steps. One common method includes the alkylation of purine derivatives with cyclopentylmethanol under controlled conditions. The reaction often requires the use of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its antitumor and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- involves its interaction with molecular targets such as enzymes and nucleic acids. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The purine ring can interact with nucleic acids, potentially disrupting DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentanemethanol, 3-(6-amino-8-iodo-9H-purin-9-yl)-
- Cyclopentanemethanol, 3-(6-amino-8-bromo-9H-purin-9-yl)-
Uniqueness
Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- is unique due to its combination of a cyclopentane ring, a methanol group, and a mercapto-purine moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
118237-84-6 |
|---|---|
Formule moléculaire |
C11H14N4OS |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
9-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4OS/c16-4-7-1-2-8(3-7)15-6-14-9-10(15)12-5-13-11(9)17/h5-8,16H,1-4H2,(H,12,13,17)/t7-,8+/m1/s1 |
Clé InChI |
HHDJBCHYDZERTN-SFYZADRCSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2NC=NC3=S |
SMILES canonique |
C1CC(CC1CO)N2C=NC3=C2NC=NC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


